3-Isopropyl-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-Isopropyl-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with an isopropyl group and a thioxo group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid as a one-carbon source reagent. The reaction conditions generally include heating the 3-amino-thiophene-2-carboxamides with formic acid, which leads to the formation of the thienopyrimidine-4-one structure .
Another synthetic route involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: May be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial protein synthesis . This inhibition disrupts the bacterial growth and replication processes, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,3-dihydro-5,6-dimethyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one: Similar structure but with different substituents.
Thieno[3,4-b]pyridine derivatives: Similar thieno ring structure but fused with a pyridine ring instead of a pyrimidine ring.
Uniqueness
3-Isopropyl-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-propan-2-yl-2-sulfanylidene-4aH-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-5(2)11-8(12)7-6(3-4-14-7)10-9(11)13/h3-5,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVBNBQOIVDTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2C(=NC1=S)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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